(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione
Description
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-15-5-6-17(14-19(15)23)24-9-11-25(12-10-24)22(30)21-8-7-20(29-21)16-3-2-4-18(13-16)26(27)28/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZUHVBEFQPPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Structure
The molecular formula for the compound is . Its structure can be represented as follows:
- SMILES Notation :
CC1=C(C=C(C=C1)NC(=S)N2C(=C(C=C2)Cl)C(=O)O)N
This notation indicates the presence of a piperazine ring, a furan moiety, and a methanethione group, which are significant for its biological interactions.
Predicted Properties
The predicted properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 383.079 g/mol |
| Predicted Collision Cross Section (CCS) | 188.9 Ų (for [M+H]+) |
| LogP | 3.5 |
Pharmacological Profile
Research indicates that compounds containing piperazine and furan derivatives exhibit diverse pharmacological activities, including:
- Antidepressant Activity : Piperazine derivatives have been studied for their potential in treating depression by modulating serotonin receptors.
- Anticancer Properties : Some studies suggest that furan-containing compounds may inhibit tumor growth through various mechanisms, including apoptosis induction.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that derivatives with piperazine structures showed significant inhibition of cell proliferation in breast and lung cancer cells, suggesting potential therapeutic applications in oncology .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of piperazine derivatives. The findings demonstrated that these compounds could enhance cognitive functions and exhibit anxiolytic properties in animal models .
- Anti-inflammatory Effects : Research has shown that certain furan derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .
The proposed mechanisms of action for the biological activity of this compound include:
- Serotonin Receptor Modulation : Interaction with 5-HT receptors may underlie its antidepressant effects.
- Inhibition of Kinases : Some studies suggest that similar compounds inhibit specific kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Furan derivatives may act as antioxidants, reducing oxidative stress in cells.
Scientific Research Applications
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Molecular Formula
- Chemical Formula : C18H19ClN4O2S
- Molecular Weight : 388.89 g/mol
Structural Features
The compound features a piperazine ring, a furan moiety, and a methanethione group, which are known to contribute to its biological activity. The presence of the chloro and nitro substituents enhances its reactivity and potential for interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell death.
Research Findings : In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders.
Insights : Preliminary studies suggest that this compound may enhance serotonin receptor activity, which is crucial for mood regulation and could be beneficial in treating depression and anxiety disorders .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in the synthesis of functional materials. Its ability to form stable complexes with metal ions makes it useful in creating coordination polymers and catalysts.
Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest analog identified is [5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione (CAS: 585553-16-8) . Below is a comparative analysis:
| Property | Target Compound | Analog (CAS: 585553-16-8) |
|---|---|---|
| Piperazine Substituent | 3-Chloro-4-methylphenyl (Cl, CH₃) | 4-Fluorophenyl (F) |
| Furan Substituent | 3-Nitrophenyl (NO₂) | 3-Chlorophenyl (Cl) |
| Electronic Effects | Strong electron-withdrawing (NO₂) and moderate Cl | Moderate electron-withdrawing (F, Cl) |
| Lipophilicity (logP)* | ~4.2 (estimated) | ~3.8 (reported) |
| Molecular Weight | 483.95 g/mol | 447.93 g/mol |
*Calculated using fragment-based methods.
Key Observations:
This could influence metabolic stability or interaction with biological targets . The 4-fluorophenyl group in the analog offers weaker electron withdrawal than nitro but may improve bioavailability due to fluorine’s small size and high electronegativity .
Steric and Lipophilic Effects :
Physicochemical and Stability Considerations
- Stability : Nitro groups are generally resistant to hydrolysis but may undergo reductive metabolism in vivo, whereas fluorophenyl groups in the analog are metabolically stable .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and thionation. Key steps include:
- Step 1 : Formation of the furan-2-ylmethanethione core via thionation of a ketone precursor using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .
- Step 2 : Functionalization of the piperazine ring with 3-chloro-4-methylphenyl groups via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts or polar aprotic solvents (e.g., DMF) .
- Optimization : Use continuous flow reactors to enhance yield (≥75%) and reduce side products by controlling residence time and temperature gradients .
- Validation : Confirm purity via HPLC (≥98%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?
- Key Properties :
- Solubility : Test in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS) using nephelometry .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure, monitored via LC-MS .
- LogP : Determine experimentally using shake-flask methods or reverse-phase HPLC to assess lipophilicity .
- Tools : Differential scanning calorimetry (DSC) for melting point analysis and dynamic light scattering (DLS) for aggregation propensity .
Advanced Research Questions
Q. How do structural modifications to the 3-nitrophenyl or piperazine moieties influence biological activity, and what computational tools can predict these effects?
- Approach :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methoxy groups) and compare IC values in target assays (e.g., enzyme inhibition) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to simulate interactions with receptors (e.g., GPCRs or kinases). Validate predictions with free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictions in reported biological data, such as conflicting IC values across studies?
- Troubleshooting :
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and detection methods (e.g., fluorescence vs. radiometric assays) .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent concentration, serum content) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Experimental Design :
- Target Identification : Perform affinity chromatography with immobilized compound followed by LC-MS/MS proteomics .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling cascades after treatment .
- Controls : Include inactive structural analogs and competitive inhibitors to confirm specificity .
- Validation : CRISPR/Cas9 knockout of putative targets to assess loss of compound efficacy .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?
- Methods :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC with 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .
- Reporting : Adhere to ARRIVE guidelines for transparency in sample size, replicates (n ≥ 3), and effect size calculations .
Q. How can researchers assess the compound’s metabolic stability and potential toxicity in early-stage development?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Silico Tools : Use ProTox-II or Derek Nexus to predict hepatotoxicity and genotoxicity .
Specialized Methodologies
Q. What advanced techniques are used to study the compound’s reactivity under physiological conditions?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
